molecular formula C7H7N3S B1474689 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 1780262-79-4

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No. B1474689
CAS RN: 1780262-79-4
M. Wt: 165.22 g/mol
InChI Key: QSYLHKRFVRJGHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is C7H7N3S. It has a molecular weight of 165.22 g/mol.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The storage temperature is 4°C .

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Pyrazolopyrimidines : An attempt to synthesize 5-substituted tetrazoles from carbonitriles led to the unexpected formation of pyrazolopyrimidine derivatives. This demonstrates the compound's reactivity and potential in creating novel heterocyclic structures which are foundational in medicinal chemistry (Faria et al., 2013).

  • Enaminonitriles in Heterocyclic Synthesis : Enaminonitriles, including derivatives of the tetrahydrothiopyrano[4,3-c]pyrazole, have been utilized to synthesize a variety of heterocyclic compounds such as azoles and azines. These reactions underline the compound's utility in generating diverse heterocyclic structures with potential antimicrobial activity (Fadda et al., 2012).

  • Structural Analysis : X-ray crystallography has been employed to analyze the structure of derivatives, providing insight into the compound's crystalline form and aiding in the understanding of its reactivity and interaction with other molecules (Ganapathy et al., 2015).

  • Synthetic Applications and Pathways : The compound and its derivatives serve as building blocks in synthetic organic chemistry for the development of biologically important heterocycles. These pathways are crucial for designing compounds with therapeutic potential (Patel, 2017).

Green Chemistry Applications

  • Deep Eutectic Solvent Synthesis : A study demonstrated the synthesis of pyrano[2,3-c]pyrazole derivatives using deep eutectic solvents, a greener alternative to conventional solvents, highlighting the compound's role in promoting sustainable chemical practices (Bhosle et al., 2016).

  • Green Synthesis Protocols : Research into functionalized medicinally privileged scaffolds of pyrano[2,3-c]-pyrazole-5-carbonitrile underlines efforts to align synthetic processes with the principles of green chemistry, reducing environmental impact and enhancing efficiency (Ilovaisky et al., 2014).

properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLHKRFVRJGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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